Methyl 4-(morpholin-4-yl)-3-oxobutanoate
Description
Methyl 4-(morpholin-4-yl)-3-oxobutanoate is a β-keto ester derivative characterized by a morpholine ring attached to the fourth carbon of the butanoate backbone. The morpholine group enhances solubility in polar solvents, while the β-keto ester moiety enables diverse reactivity, such as nucleophilic additions or cyclizations.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 4-morpholin-4-yl-3-oxobutanoate |
InChI |
InChI=1S/C9H15NO4/c1-13-9(12)6-8(11)7-10-2-4-14-5-3-10/h2-7H2,1H3 |
InChI Key |
PJGFLJCWFSTYJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CN1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on structurally related β-keto esters, highlighting differences in substituents, synthetic methodologies, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Polarity: Morpholine-containing derivatives (e.g., this compound) exhibit higher polarity and water solubility compared to aryl-substituted analogues (e.g., Methyl 4-phenyl-3-oxobutanoate) due to the morpholine’s tertiary amine and oxygen atoms .
- Synthetic Complexity: Aryl-substituted β-keto esters (e.g., Methyl 4-(4-chlorophenyl)-3-oxobutanoate) are typically synthesized via straightforward Friedel-Crafts or Aldol reactions, whereas morpholine-containing variants may require protection/deprotection strategies to preserve the heterocycle’s integrity .
- Pharmacological Relevance: Morpholine and pyrimidine hybrids (e.g., Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate) are prioritized in kinase inhibitor development due to their ability to bind ATP pockets .
Physicochemical and Pharmacokinetic Properties
- LogP Values: Morpholine derivatives generally exhibit lower logP (indicating higher hydrophilicity) compared to aryl-substituted analogues. For example, Methyl 4-(3-methylfuran-2-yl)-4-oxobutanoate has logP = 1.08, while Methyl 4-phenyl-3-oxobutanoate is more lipophilic (predicted logP ~2.1) .
- Thermal Stability: Aryl-substituted β-keto esters (e.g., Methyl 4-(4-methylphenyl)-3-oxobutanoate) show higher melting points (e.g., 98–102°C for related benzimidazoles) compared to morpholine derivatives, which often decompose at lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
